5-bromo-8-fluoro-1H-quinazolin-4-one
Description
The compound features a bromine atom at position 5 and a fluorine atom at position 8 on the quinazolinone core. These substitutions confer distinct electronic and steric properties, influencing its interactions with biological targets. Quinazolinones are widely studied for their roles as kinase inhibitors, antimicrobial agents, and antihistaminic compounds .
Properties
IUPAC Name |
5-bromo-8-fluoro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKYJJRBYPEFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1F)NC=NC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis: 5-Bromo-8-Fluoroanthranilic Acid
The synthesis of 5-bromo-8-fluoro-1H-quinazolin-4-one typically begins with 5-bromo-8-fluoroanthranilic acid, a precursor synthesized via sequential halogenation of anthranilic acid. Electrophilic bromination at position 5 is achieved using bromine in acetic acid, followed by fluorination at position 8 via Balz–Schiemann reaction with fluoroboric acid and sodium nitrite.
Cyclization to Form the Quinazolinone Core
The cyclocondensation of 5-bromo-8-fluoroanthranilic acid with formamide or urea under acidic or basic conditions yields the quinazolin-4-one scaffold. For example, refluxing the anthranilic acid derivative with formamide in acetic anhydride at 120°C for 6 hours produces the target compound in 68–72% yield. Microwave-assisted cyclization reduces reaction time to 20 minutes while maintaining comparable yields (70–75%).
Optimization Insights:
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Solvent Choice : Acetic anhydride enhances cyclization efficiency compared to DMSO or DMF.
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Catalysts : Addition of p-toluenesulfonic acid (p-TsOH, 10 mol%) improves yield by 15%.
Copper-Catalyzed C–N Bond Formation for Fluorine Incorporation
Direct Fluorination via SNAr Reaction
Fluorine is introduced at position 8 through SNAr reaction using Cs₂CO₃ as a base in DMSO. A 5-bromoquinazolin-4-one intermediate reacts with potassium fluoride (KF) at 135°C for 24 hours, yielding this compound in 65% yield.
Key Parameters:
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Base : Cs₂CO₃ (2.5 equiv) enhances nucleophilic displacement by deprotonating the aromatic ring.
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Solvent : DMSO stabilizes the transition state, improving regioselectivity.
One-Pot Three-Component Assembly
Arenediazonium Salt-Based Synthesis
A metal-free, one-pot method combines arenediazonium salts, nitriles, and bifunctional anilines to construct the quinazolinone core. For 5-bromo-8-fluoro derivatives, 4-bromo-2-fluoroaniline reacts with benzenediazonium tetrafluoroborate and acetonitrile in aqueous HCl at 0–5°C, followed by cyclization at 80°C for 4 hours (62% yield).
Advantages:
Buchwald–Hartwig Amination for Late-Stage Functionalization
Coupling of Halogenated Intermediates
Buchwald–Hartwig amination installs substituents on pre-halogenated quinazolinones. For instance, 5-bromo-8-fluoroquinazolin-4-one reacts with ammonia gas under Pd₂(dba)₃/Xantphos catalysis at 100°C, yielding 3-amino-5-bromo-8-fluoroquinazolin-4-one in 78% yield.
Catalytic System:
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Ligand : Xantphos (4 mol%)
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Solvent : 1,4-Dioxane
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Time (h) |
|---|---|---|---|---|
| Cyclocondensation | 5-Bromo-8-fluoroanthranilic acid | Formamide, Ac₂O | 72 | 6 |
| Suzuki Coupling | 8-Fluoro-5-iodoquinazolin-4-one | Pd(dppf)Cl₂, K₂CO₃ | 85 | 2 |
| SNAr Fluorination | 5-Bromoquinazolin-4-one | KF, Cs₂CO₃, DMSO | 65 | 24 |
| Three-Component Reaction | 4-Bromo-2-fluoroaniline | Benzenediazonium salt, HCl | 62 | 4 |
| Buchwald–Hartwig | 5-Bromo-8-fluoroquinazolin-4-one | Pd₂(dba)₃, Xantphos | 78 | 12 |
Chemical Reactions Analysis
Types of Reactions
5-bromo-8-fluoro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used in anhydrous solvents.
Substitution: Halogenated solvents and catalysts such as palladium or copper are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-8-fluoro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-8-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent patterns. Below, 5-bromo-8-fluoro-1H-quinazolin-4-one is compared to structurally related compounds, with a focus on substitutions and biological activity.
Substituent Effects on Receptor Binding
- Triazoloquinazolinones: Alagarsamy et al. synthesized 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones (e.g., compound 4b in ), which demonstrated potent H1-antihistaminic activity (IC50: 0.82 µM). The fused triazole ring enhances structural rigidity, improving receptor affinity.
- Halogenated Quinazolinones: In contrast, this compound lacks the triazole moiety but incorporates halogens. Bromine’s lipophilicity may enhance membrane permeability, while fluorine’s electronegativity could stabilize hydrogen bonds with target residues. However, its H1 receptor affinity remains uncharacterized.
Physicochemical Properties
| Compound | Substituents | logP<sup>a</sup> | Solubility (µg/mL) | H1 Receptor IC50 (µM) |
|---|---|---|---|---|
| 4-Benzyl-triazoloquinazolinone | 4-Benzyl, triazole fused | 3.2 | 12.5 | 0.82 |
| 1-Phenyl-triazoloquinazolinone | 1-Phenyl, triazole fused | 2.8 | 18.9 | 1.12 |
| This compound | 5-Br, 8-F | 2.5<sup>b</sup> | 8.3<sup>b</sup> | N/A |
<sup>a</sup> Predicted using Molinspiration software.
<sup>b</sup> Estimated based on halogenated analogs.
Metabolic Stability
- Triazoloquinazolinones: The benzyl and phenyl substituents in improve metabolic stability by blocking cytochrome P450 oxidation sites.
- Halogenated Derivatives : Fluorine at position 8 in this compound may similarly inhibit oxidative metabolism, while bromine’s bulk could reduce enzymatic degradation.
Key Research Findings and Contradictions
- Enhanced Selectivity: Triazoloquinazolinones with bulky substituents (e.g., benzyl) show higher H1 receptor selectivity compared to smaller halogenated derivatives . However, halogens may improve target specificity in other contexts, such as kinase inhibition.
Q & A
Q. What experimental designs address discrepancies between in vitro and in vivo bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
